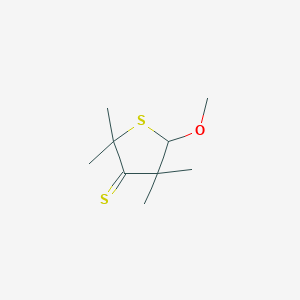![molecular formula C15H9Br B14458374 4-Bromo-4h-cyclopenta[def]phenanthrene CAS No. 70659-40-4](/img/structure/B14458374.png)
4-Bromo-4h-cyclopenta[def]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-4H-cyclopenta[def]phenanthrene is an organic compound with the molecular formula C15H9Br. It is a derivative of cyclopenta[def]phenanthrene, where a bromine atom is substituted at the 4th position. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their complex ring structures and significant roles in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4H-cyclopenta[def]phenanthrene involves a three-step synthesis starting from pyrene. The process includes:
Oxidation of Pyrene: Pyrene is oxidized to form 4,5-dione.
Ring Contraction: The 4,5-dione undergoes a ring contraction to form oxo-4H-cyclopenta[def]phenanthrene.
Reduction: The oxo-4H-cyclopenta[def]phenanthrene is then reduced to yield 4H-cyclopenta[def]phenanthrene.
For the bromination to obtain 4-Bromo-4H-cyclopenta[def]phenanthrene, a bromination reaction is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow reactors to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-4H-cyclopenta[def]phenanthrene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form diketones or reduced to form diols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Depending on the substituent introduced, various derivatives of 4H-cyclopenta[def]phenanthrene can be formed.
Oxidation: Products include diketones and quinones.
Reduction: Products include diols and other reduced forms.
Wissenschaftliche Forschungsanwendungen
4-Bromo-4H-cyclopenta[def]phenanthrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of photoactive polymers and organic electronic materials.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 4-Bromo-4H-cyclopenta[def]phenanthrene involves its interaction with various molecular targets. In electronic applications, its unique ring structure allows for efficient electron transport and light emission. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Cyclopenta[def]phenanthrene: The parent compound without the bromine substitution.
Benzo[def]fluorene: Another PAH with a similar ring structure.
Methylenephenanthrene: A compound with a methylene bridge in the phenanthrene structure.
Uniqueness
4-Bromo-4H-cyclopenta[def]phenanthrene is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and physical properties. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Eigenschaften
CAS-Nummer |
70659-40-4 |
|---|---|
Molekularformel |
C15H9Br |
Molekulargewicht |
269.13 g/mol |
IUPAC-Name |
15-bromotetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaene |
InChI |
InChI=1S/C15H9Br/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(15)14(10)13(9)11/h1-8,15H |
InChI-Schlüssel |
KGKTYMRYIXBVFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(C4=CC=CC(=C43)C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


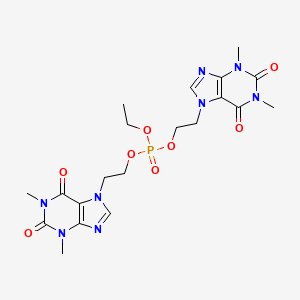
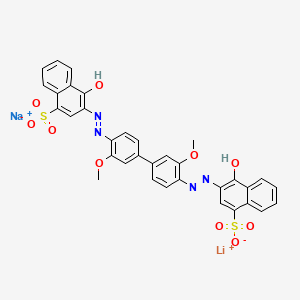
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)

![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
![7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14458318.png)
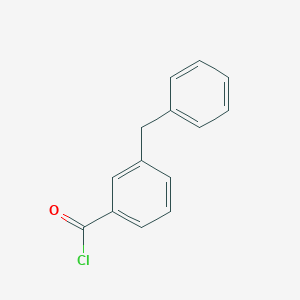
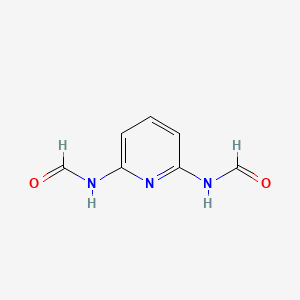
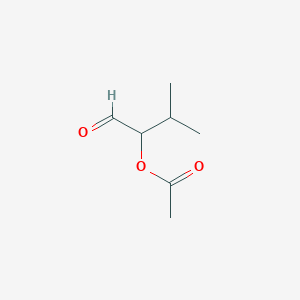
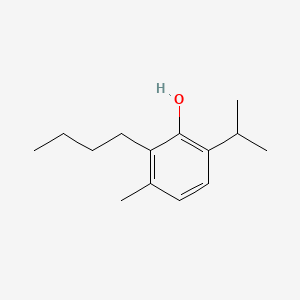
![Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione](/img/structure/B14458347.png)
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)
